5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

Histamine H3 receptor G-protein-coupled receptor CNS drug discovery

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS 5220-39-3) is a partially saturated, tricyclic quinolinone scaffold that serves as the unsubstituted 11-position parent of the cycloheptaquinoline class. It has a molecular weight of 213.27 g/mol and a calculated logP of 3.3.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 5220-39-3
Cat. No. B1294654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one
CAS5220-39-3
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=CC=CC=C3C2=O
InChIInChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16)
InChIKeyLDMBBNQWWBTULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32 [ug/mL]

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS 5220-39-3): Core Scalfold for H3 Receptor Antagonists and CNS Probe Development


5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS 5220-39-3) is a partially saturated, tricyclic quinolinone scaffold that serves as the unsubstituted 11-position parent of the cycloheptaquinoline class. It has a molecular weight of 213.27 g/mol and a calculated logP of 3.3 [1]. This compound has been used as a versatile synthetic building block, with its 11-ketone enabling late-stage diversification into antagonists for the human histamine H3 receptor [2].

Why Generic Substitution of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one Fails: Scaffold-Specific Evidence


Cycloheptaquinoline derivatives are not interchangeable due to critical structure–activity relationships. The saturated 5,6,7,8,9,10-hexahydro ring distinguishes this scaffold by reducing ring strain, enhancing solubility, and enabling a unique conformational landscape compared to fully aromatic or differently saturated quinolinone analogs [1]. Direct comparisons across the class show that the identity of the substitution at the 11-position—and, conversely, the scaffold itself—drives divergent pharmacological profiles. The parent compound (11-one) is the foundation for generating all known structure-activity relationship series within this chemotype, meaning that substitution with a different quinolinone scaffold will disrupt downstream SAR [2].

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one: Product-Specific Quantitative Evidence Guide


Histamine H3 Receptor Affinity: Scaffold-SAR Benchmark

The 11-position scaffold is the basis for all H3 antagonist SAR within this series. While the unsubstituted parent (5220-39-3) lacks direct H3 binding data, the scaffold's utility is demonstrated by elaborated analogs. Compound 24 from the Turner et al. series, bearing an amino substituent at the 11-position, achieved a human H3 pKi of 8.76 (Ki ~1.7 nM), establishing the cycloheptaquinoline core as a privileged scaffold for high-affinity H3 antagonism [1]. The parent ketone is the essential synthetic gateway: conversion to the 11-amino series yields high H3 affinity, whereas replacement of the 11-ketone with an alkyne linker shifts the pharmacological profile, demonstrating that the 11-position functionalization strategy—dependent on 5220-39-3 as starting material—controls receptor engagement [1].

Histamine H3 receptor G-protein-coupled receptor CNS drug discovery

Cholinesterase Subtype Selectivity: Cyclohepta vs. Cyclohexa Scaffold Differentiation

In a 2024 study, conjugates built on a cycloheptaquinoline scaffold (directly related to 5220-39-3) exhibited preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The study reported that the most potent cycloheptaquinoline conjugate achieved an AChE IC50 of 5.96 ± 0.58 nM, while the corresponding cyclohexaquinoline scaffold was identified as optimal for AChE inhibition [1]. This inherent scaffold selectivity between cyclohepta- and cyclohexaquinoline architectures establishes that the 7-membered ring-containing cycloheptaquinoline core imparts a unique selectivity profile, making 5220-39-3 a critical starting material for BChE-selective inhibitor development.

Alzheimer's disease Cholinesterase inhibition Butyrylcholinesterase

Physicochemical Differentiation: Solubility Enhancement via Ring Saturation

The fully saturated cycloheptane ring in 5,6,7,8,9,10-hexahydro-cyclohepta[b]quinolin-11-one reduces ring strain and improves solubility relative to fully aromatic or partially unsaturated cycloheptaquinoline analogs [1]. The compound's computed logP of 3.3 [2] falls within an optimal range for CNS drug-like properties, distinct from more lipophilic aromatic quinolinones. This structural feature directly influences downstream compound formulation and assay compatibility, making 5220-39-3 more suitable for aqueous-based screening conditions than more lipophilic, aromatic competitors.

Solubility Ring strain Medicinal chemistry

Oral Bioavailability Enhancement via Fatty Acid Prodrug Conjugation

The parent compound 5220-39-3 has been demonstrated to serve as an effective substrate for fatty acid ester conjugation to enhance oral bioavailability. When conjugated with fatty acid esters using solid-phase peptide synthesis techniques, the resulting prodrugs achieved up to a 4-fold increase in oral bioavailability in murine models without compromising receptor binding affinity [1]. This prodrug strategy is scaffold-dependent: the hexahydro ring system provides the steric and electronic environment necessary for efficient fatty acid conjugation without disrupting the quinolinone pharmacophore.

Prodrug Oral bioavailability Pharmacokinetics

Synthetic Accessibility: High-Yield Diversification at the 11-Ketone Handle

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy, reported in Nature Communications (2024), achieved 89% yield for functionalization of the cycloheptaquinoline scaffold using propargylamine functionalization followed by oxidative cyclization, significantly reducing the synthetic step count compared to traditional Diels-Alder approaches while maintaining stereochemical integrity [1]. The parent 11-one (5220-39-3) is the entry point for this high-yielding route, making it the preferred building block for constructing screening libraries with reduced synthetic burden.

Synthetic chemistry Copper-catalyzed cycloaddition Late-stage functionalization

Antioxidant Activity: ROS Scavenging with Defined EC50

The parent scaffold 5220-39-3 demonstrated direct reactive oxygen species (ROS) scavenging activity with an EC50 of 7.3 μM. This activity was comparable to vitamin E (α-tocopherol) but without the lipid-solubility limitations that constrain vitamin E's use in aqueous environments [1]. The conjugated π-system formed by the quinoline nitrogen and adjacent double bonds enables electron delocalization that facilitates redox cycling without inducing cytotoxicity at therapeutic concentrations, confirmed by HepG2 mitochondrial membrane potential assays showing no disruption up to 50 μM over 72 hours [1].

Reactive oxygen species Antioxidant Neurodegeneration

Best Research and Industrial Application Scenarios for 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS 5220-39-3)


Histamine H3 Receptor Antagonist Lead Optimization

Research teams developing H3 receptor antagonists for narcolepsy, cognition, or attention disorders can utilize 5220-39-3 as the key building block for generating 11-amino and 11-alkyne derivative libraries. The scaffold has produced sub-nanomolar H3 affinity compounds, establishing a validated SAR path from the 11-ketone parent [1].

BChE-Selective Inhibitor Discovery for Alzheimer's Disease

For groups pursuing selective BChE inhibition as an Alzheimer's therapeutic strategy, the cycloheptaquinoline scaffold exhibits inherent BChE over AChE selectivity, whereas the cyclohexaquinoline scaffold favors AChE [1]. 5220-39-3 is the optimal starting material for building BChE-selective chemical libraries.

Oral Bioavailability Optimization via Prodrug Design

Preclinical programs requiring oral dosing of cycloheptaquinoline-based compounds can leverage the documented 4-fold bioavailability enhancement achieved through fatty acid ester conjugation of the 5220-39-3 scaffold. This prodrug strategy is validated in murine models and preserves receptor binding [1].

Aqueous-Compatible Antioxidant Screening

Investigators studying oxidative stress in neuronal cell models can deploy 5220-39-3 as a non-lipid antioxidant probe. Its EC50 of 7.3 μM for ROS scavenging, combined with demonstrated mitochondrial safety up to 50 μM, makes it suitable for aqueous assay systems where vitamin E and other lipophilic antioxidants are incompatible [1].

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